N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrile compounds.
Introduction of the Naphthyloxy Group: This step may involve nucleophilic substitution reactions where a naphthol derivative reacts with an appropriate electrophile.
Amide Formation: The final step could involve the formation of the amide bond through reactions between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and benzothiophene-2-carboxylic acid.
Naphthyloxy Derivatives: Compounds like 2-naphthyloxyacetic acid and 2-naphthyloxyethanol.
Uniqueness
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(2-NAPHTHYLOXY)ACETAMIDE is unique due to the combination of the benzothiophene and naphthyloxy moieties, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H18N2O2S/c22-12-18-17-7-3-4-8-19(17)26-21(18)23-20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h1-2,5-6,9-11H,3-4,7-8,13H2,(H,23,24) |
InChI Key |
SEGMJUPCVAKBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C#N |
Origin of Product |
United States |
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